molecular formula C20H20N4O3 B2703482 5-(pyridin-3-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)isoxazole-3-carboxamide CAS No. 2034593-56-9

5-(pyridin-3-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)isoxazole-3-carboxamide

Cat. No. B2703482
CAS RN: 2034593-56-9
M. Wt: 364.405
InChI Key: MSYCVHCXRNKTNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(pyridin-3-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C20H20N4O3 and its molecular weight is 364.405. The purity is usually 95%.
BenchChem offers high-quality 5-(pyridin-3-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)isoxazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(pyridin-3-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)isoxazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

Studies on pyrazolopyridine derivatives, including those with carboxamide groups, have demonstrated moderate to good antibacterial activity against a range of Gram-negative and Gram-positive bacteria. These findings suggest that compounds with similar structural features may also possess antibacterial properties, potentially applicable in the development of new antimicrobial agents (Panda, Karmakar, & Jena, 2011).

Magnetic Properties

Compounds featuring pyrazole-based ligands have been explored for their unique magnetic interactions in metal complexes, showcasing ferro- and antiferromagnetic coupling. This research highlights the potential of such compounds in magnetic materials and devices, which could extend to compounds with similar ligand structures (Roy et al., 2009).

Antitubercular Activity

Pyrazolopyridine-3-carboxamide derivatives have been identified as potent anti-Mycobacterium tuberculosis agents, with some compounds exhibiting promising in vitro potency against drug-susceptible and multidrug-resistant strains. This suggests a potential research application for structurally related compounds in antitubercular drug discovery (Tang et al., 2015).

Synthetic Applications

The synthesis of novel heterocyclic compounds, including those with isoxazole and pyrazole moieties, has been a subject of considerable interest in organic chemistry. Such compounds have applications ranging from material science to pharmaceuticals, indicating potential synthetic utility for the compound in creating new molecules with desirable properties (Martins et al., 2002).

Luminescence and Sensing

The development of luminescent compounds and fluorescent chemosensors based on pyrazole and pyridine derivatives has been explored for applications in sensing, imaging, and light-emitting devices. This area of research suggests that compounds with structural similarities might also find applications in these fields, particularly in the development of new sensors and materials for optical applications (Chen et al., 2012).

properties

IUPAC Name

N-[oxan-4-yl(pyridin-3-yl)methyl]-5-pyridin-3-yl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c25-20(17-11-18(27-24-17)15-3-1-7-21-12-15)23-19(14-5-9-26-10-6-14)16-4-2-8-22-13-16/h1-4,7-8,11-14,19H,5-6,9-10H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSYCVHCXRNKTNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CN=CC=C2)NC(=O)C3=NOC(=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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